molecular formula C17H26N2O4 B1520839 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane CAS No. 1131594-82-5

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane

Cat. No. B1520839
CAS RN: 1131594-82-5
M. Wt: 322.4 g/mol
InChI Key: ICXAPVGVWDXAEV-UHFFFAOYSA-N
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Description

“1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane” is a compound that involves the use of Boc (tert-butyl carbamate) and Cbz (benzyl carbamate) as protecting groups . These groups play a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . The compound is used in the field of peptide synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Scientific Research Applications

Boc-Protected Amino Groups

The compound is a type of Boc-protected amino group . Boc-protected amines and amino acids are synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This makes it possible to use a base-labile protection group such as Fmoc in an orthogonal protection strategy .

Synthesis of Amides

The compound can be used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Preparation of Spermidine Analogues

“1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane” is used in the preparation of spermidine analogues . Spermidine is a polyamine compound found in ribosomes and living tissues, and plays a pivotal role in cellular processes.

Preparation of Pharmacologically Active Compounds

The compound is also used in the preparation of pharmacologically active compounds . These compounds have potential applications in the development of new drugs and therapies.

Suzuki Reaction

It is used in the Suzuki reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds, aromatic compounds, and conjugated systems.

Preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester

The compound is used in the preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester . This compound could have potential applications in the synthesis of other complex organic compounds.

Mechanism of Action

Target of Action

The primary targets of the compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane are amines . Amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .

Mode of Action

The compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane interacts with its targets through a process known as amidation . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane affects the biochemical pathway of amide formation . Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins . Moreover, numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical structure and the nature of its interactions with amines .

Result of Action

The result of the action of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is the efficient conversion of protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action, efficacy, and stability of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane can be influenced by various environmental factors. For instance, the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride is necessary for the generation of isocyanate intermediates . Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action .

Future Directions

The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time . Unfortunately, direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate has not been extensively studied .

properties

IUPAC Name

tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-8-11-18-15(20)22-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXAPVGVWDXAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662520
Record name Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane

CAS RN

1131594-82-5
Record name Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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